Ganoderic Acid T

Description

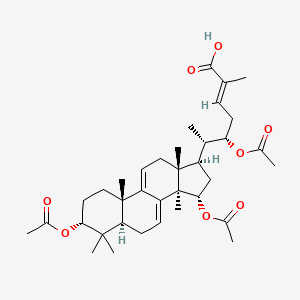

Structure

3D Structure

Properties

Molecular Formula |

C36H52O8 |

|---|---|

Molecular Weight |

612.8 g/mol |

IUPAC Name |

(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C36H52O8/c1-20(32(40)41)11-13-28(42-22(3)37)21(2)27-19-31(44-24(5)39)36(10)26-12-14-29-33(6,7)30(43-23(4)38)16-17-34(29,8)25(26)15-18-35(27,36)9/h11-12,15,21,27-31H,13-14,16-19H2,1-10H3,(H,40,41)/b20-11+/t21-,27+,28-,29-,30+,31-,34+,35+,36+/m0/s1 |

InChI Key |

OCLVBEOPEKEKNM-CAXIOAJTSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C |

Canonical SMILES |

CC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C)C(CC=C(C)C(=O)O)OC(=O)C |

Synonyms |

GA-T acid cpd ganoderic acid T |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderic Acid T: A Technical Guide to its Source and Isolation from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T (GA-T), a highly oxygenated lanostane-type triterpenoid, is a significant bioactive metabolite derived from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive technical overview of the primary source of this compound and details established methodologies for its extraction, isolation, and purification. It is intended to serve as a practical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols outlined herein are synthesized from peer-reviewed scientific literature to ensure accuracy and reproducibility. Quantitative data from key studies are presented in tabular format for comparative analysis, and complex experimental workflows are visualized using diagrams to facilitate understanding.

Source of this compound

This compound is predominantly isolated from the mycelia of Ganoderma lucidum, a well-known species of polypore mushroom that has been used for centuries in traditional Asian medicine.[1][2][3] While the fruiting bodies of G. lucidum are a rich source of various triterpenoids, the mycelia, which can be cultivated through fermentation, have been identified as a particularly abundant source of this compound.[1][2][4] This allows for a more controlled and scalable production of GA-T compared to relying on the collection of wild or cultivated fruiting bodies.

Extraction of Crude Triterpenoids from Ganoderma lucidum Mycelia

The initial step in obtaining this compound involves the extraction of the total triterpenoid fraction from the dried and powdered mycelia of G. lucidum. This is typically achieved through solvent extraction, with ethanol being a commonly used solvent due to its efficiency in dissolving triterpenoids.

Experimental Protocol: Ethanolic Extraction

This protocol is a synthesized representation of common laboratory practices for the extraction of crude triterpenoids from G. lucidum.

-

Preparation of Mycelia: Ganoderma lucidum mycelia are harvested from liquid fermentation culture and dried. The dried mycelia are then finely ground to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered mycelia are subjected to extraction with an organic solvent. 95% ethanol is a frequently used solvent for this purpose.[5][6] The extraction can be performed by refluxing the mycelial powder with the solvent for a specified duration (e.g., 2 hours) to enhance extraction efficiency.[6] The solid-to-liquid ratio is an important parameter, with ratios such as 1:20 being reported.[5]

-

Filtration and Concentration: Following extraction, the mixture is filtered to separate the mycelial debris from the ethanol extract. The resulting filtrate, which contains the dissolved triterpenoids, is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Solvent Partitioning: The concentrated crude extract is often further partitioned to separate different classes of compounds. For instance, the residue can be suspended in water and then extracted with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a medium-polarity solvent such as ethyl acetate or chloroform to enrich the triterpenoid fraction.[1]

Isolation and Purification of this compound

Following the initial extraction, the crude triterpenoid extract, which is a complex mixture of various ganoderic acids and other compounds, requires further purification to isolate this compound. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques employed for this purpose.

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published study that successfully isolated this compound with high purity.[1]

-

Preparation of Crude Sample: The crude triterpenoid extract obtained from the initial extraction is dried and prepared for HSCCC.

-

HSCCC System and Solvent System: A two-phase solvent system is crucial for successful separation in HSCCC. For the isolation of this compound, a system composed of n-hexane-ethyl acetate-methanol-water has been effectively used.[1] An optimized ratio of 6:10:8:4.5 (v/v/v/v) has been reported for the purification of GA-T.[1]

-

Chromatographic Separation: The crude sample is dissolved in a suitable solvent and injected into the HSCCC instrument. The separation is performed using a recycling elution mode, where the eluent is passed through the column multiple times to improve resolution.[1]

-

Fraction Collection and Analysis: Fractions are collected based on the chromatogram peaks. The purity of the collected fractions containing this compound is then determined using analytical HPLC.[1]

-

Structural Identification: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Quantitative Data on this compound Isolation

The yield and purity of this compound can vary depending on the source material and the isolation method employed. The following table summarizes quantitative data from a key study on the isolation of GA-T.

| Parameter | Value | Reference |

| Starting Material | 300 mg of crude triterpene extract from G. lucidum mycelia | [1] |

| Purification Method | Recycling High-Speed Counter-Current Chromatography (HSCCC) | [1] |

| Yield of this compound | 25.7 mg | [1] |

| Purity of this compound | 97.8% (determined by HPLC) | [1] |

Visualizing the Workflow and Biological Context

Workflow for Isolation of this compound

The following diagram illustrates the general workflow for the extraction and purification of this compound from Ganoderma lucidum mycelia.

Caption: Workflow for the isolation of this compound.

Apoptosis Signaling Pathway Induced by this compound

This compound has been shown to induce apoptosis in cancer cells, particularly through the intrinsic mitochondrial pathway.[2][3] The following diagram depicts a simplified model of this signaling cascade.

Caption: Mitochondrial apoptosis pathway induced by this compound.

Conclusion

This technical guide provides a consolidated resource for the sourcing and isolation of this compound from Ganoderma lucidum. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers to embark on the purification of this promising bioactive compound. The visualization of the isolation workflow and the apoptotic signaling pathway serves to enhance the practical understanding of both the chemical and biological aspects of this compound research. Further investigation into the diverse pharmacological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Preparative isolation of ganoderic acid S, this compound and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Ganoderic Acid T: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potent pharmacological properties, particularly its anti-cancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of this compound. Detailed experimental protocols for key assays and a summary of its effects on various cancer cell lines are presented. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of oncology, pharmacology, and natural product chemistry.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid characterized by a lanostane skeleton. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₂O₈ | [1] |

| IUPAC Name | (E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | [1] |

| Molecular Weight | 612.8 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--C)OC(=O)C)C)C)C)OC(=O)C">C@@H--INVALID-LINK--OC(=O)C | [1] |

| InChI | InChI=1S/C36H52O8/c1-20(32(40)41)11-13-28(42-22(3)37)21(2)27-19-31(44-24(5)39)36(10)26-12-14-29-33(6,7)30(43-23(4)38)16-17-34(29,8)25(26)15-18-35(27,36)9/h11-12,15,21,27-31H,13-14,16-19H2,1-10H3,(H,40,41)/b20-11+/t21-,27+,28-,29-,30+,31-,34+,35+,36+/m0/s1 | [1] |

| InChIKey | OCLVBEOPEKEKNM-CAXIOAJTSA-N | [1] |

| Synonyms | GA-T, this compound | [1] |

| Natural Source | Ganoderma lucidum (Reishi mushroom) | [1] |

Pharmacological Properties and Biological Activity

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and suppress tumor invasion and metastasis.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. The primary mechanisms underlying its anti-cancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 2: Anti-cancer Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Observed Effects |

| 95-D | Lung Cancer | ~20 | Induction of apoptosis, cell cycle arrest at G1 phase, inhibition of migration.[2] |

| HeLa | Cervical Cancer | Not specified | Induction of mitochondria-dependent apoptosis, generation of reactive oxygen species (ROS).[3][4][5] |

| HCT-116 | Colon Carcinoma | Not specified | Inhibition of proliferation, promotion of homotypic aggregation, inhibition of adhesion to extracellular matrix, inhibition of migration.[6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. These include the intrinsic apoptosis pathway and the NF-κB signaling pathway.

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of caspases.

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of downstream target genes involved in tumor invasion and metastasis, such as matrix metalloproteinases (MMPs).

References

- 1. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis (2021) | Chang-Sheng Shao | 18 Citations [scispace.com]

- 5. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ganoderic Acid T mechanism of action in cancer cells"

An In-depth Technical Guide on the Mechanism of Action of Ganoderic Acid T in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (GA-T), a lanostane-type triterpenoid isolated from the mycelia of Ganoderma lucidum, has emerged as a potent anti-cancer agent with demonstrated efficacy in various human carcinoma cell lines.[1] Its multifaceted mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, arrest of the cell cycle at the G1 phase, and inhibition of tumor cell invasion and metastasis.[1][2][3] GA-T modulates several critical signaling pathways, including the p53, NF-κB, and MAPK pathways, to exert its cytotoxic and anti-proliferative effects.[1][2][4] Notably, it exhibits greater cytotoxicity towards cancer cells while being less toxic to normal human cell lines, highlighting its potential as a selective chemotherapeutic agent.[1] This document provides a comprehensive overview of the molecular mechanisms underlying GA-T's anticancer activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

Core Mechanisms of Action

Induction of Mitochondria-Mediated Apoptosis

GA-T is a potent inducer of apoptosis, primarily acting through the intrinsic, mitochondria-dependent pathway.[1][3] Treatment of cancer cells, particularly the highly metastatic lung cancer cell line 95-D, with GA-T leads to a cascade of molecular events characteristic of mitochondrial apoptosis.[1][5]

Key events include:

-

Upregulation of Pro-Apoptotic Proteins: GA-T increases the expression of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.[1][2][5] The expression of the anti-apoptotic protein Bcl-2 is not significantly altered, which results in a decreased Bcl-2/Bax ratio, tipping the cellular balance towards apoptosis.[1][2]

-

Mitochondrial Dysfunction: The altered protein balance leads to a reduction in the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][2][5]

-

Caspase Activation: Cytosolic cytochrome c activates the caspase cascade. Specifically, GA-T stimulates the activity of caspase-3, a key executioner caspase, while not significantly affecting caspase-8, which is associated with the extrinsic apoptotic pathway.[1] The involvement of caspase-3 is confirmed by experiments using caspase inhibitors, which block GA-T-induced apoptosis.[1]

-

DNA Fragmentation: Activated caspase-3 leads to the cleavage of cellular substrates, culminating in DNA fragmentation and the morphological changes associated with apoptosis.[6]

G1 Phase Cell Cycle Arrest

GA-T effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.[1][3] This prevents cells from entering the S phase, thereby halting DNA synthesis and replication. In human lung cancer 95-D cells, treatment with GA-T leads to an accumulation of cells in the G1 phase.[1] This effect is also observed in other cancer cell lines treated with different ganoderic acids, suggesting a common mechanism among this class of compounds. For instance, Ganoderic Acid DM also mediates G1 cell cycle arrest by decreasing the protein levels of CDK2, CDK6, and cyclin D1.[6]

Inhibition of Invasion and Metastasis

A critical aspect of GA-T's anti-cancer activity is its ability to inhibit tumor cell invasion and metastasis, which are hallmarks of advanced cancers.[2] In vitro and in vivo studies have shown that GA-T effectively impairs the migration of colon (HCT-116) and lung (95-D) cancer cells.[2] The mechanism involves the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix, a key step in cancer cell invasion.[2][3] This suppression of MMPs is achieved, at least in part, through the inhibition of NF-κB activation.[2]

Signaling Pathways Modulated by this compound

GA-T exerts its effects by modulating a network of interconnected signaling pathways crucial for cancer cell survival, proliferation, and invasion.

p53-Dependent Pathway

The tumor suppressor protein p53 plays an important role in the anti-cancer effects of GA-T.[1][2] GA-T treatment leads to an increase in p53 protein expression in a time-dependent manner in 95-D lung cancer cells.[1] The role of p53 is critical, as p53-proficient cancer cells (HCT-116 p53+/+) are more sensitive to GA-T's anti-invasive effects compared to their p53-deficient counterparts (HCT-116 p53-/-).[2][7] p53 appears to mediate the GA-T-induced inhibition of NF-κB translocation and the downregulation of its target genes, including MMP-2 and MMP-9.[2]

MAPK Signaling Pathway

Recent findings indicate that GA-T can disrupt mitochondrial function by inducing reactive oxygen species (ROS). This leads to the activation of the JNK/p38 MAPK signaling pathways, which in turn inhibits hepatocellular carcinoma (HCC) cell proliferation.[4] This suggests that GA-T can directly target metabolic pathways to induce stress signaling and inhibit cancer cell growth. Other ganoderic acids, such as Ganoderic Acid X, have also been shown to activate ERK and JNK in hepatoma cells.[8][9]

NF-κB Pathway

GA-T inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and invasion.[2] The p53 protein is important for this inhibitory effect on NF-κB translocation and the subsequent degradation of its inhibitor, IκBα.[2] By suppressing the NF-κB pathway, GA-T downregulates the expression of MMP-2 and MMP-9, thereby exerting its anti-metastatic effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related compounds on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Ganoderic Acids in Cancer Cell Lines

| Compound | Cell Line | Assay | Result | Reference |

| This compound | 95-D (Lung Cancer) | Cytotoxicity | Dose-dependent inhibition | [1] |

| This compound | HeLa (Cervical Cancer) | Cell Viability | IC50 value calculated after 24h | [10] |

| Ganoderic Acid | BEL7402 (Hepatoma) | Growth Inhibition | ~70% inhibition at 500 µg/ml | [11] |

| Ganoderic Acid A | MDA-MB-231 (Breast Cancer) | Cell Viability | Dose and time-dependent inhibition | [12] |

| Ganoderic Acid DM | A549, NCI-H460 (NSCLC) | Apoptosis | Increased apoptosis | [13] |

Table 2: Effect of Ganoderic Acids on Cell Cycle Distribution and Protein Expression

| Compound | Cell Line | Effect | Observation | Reference |

| This compound | 95-D (Lung Cancer) | Cell Cycle | Arrest at G1 phase | [1] |

| This compound | 95-D (Lung Cancer) | Protein Expression | p53 & Bax ↑, Bcl-2 no change | [1] |

| This compound | HeLa (Cervical Cancer) | Cell Cycle | Increased G1 phase proportion (46.6% to 58.4% at 10µM) | [10] |

| Ganoderic Acid A | HepG2 (Hepatoma) | Cell Cycle | G0/G1 phase ↑ (43.4% to 48.6%), S phase ↓ (37.9% to 29.5%) | [14] |

| Ganoderic Acid DM | Breast Cancer Cells | Protein Expression | CDK2, CDK6, cyclin D1 ↓ | [6] |

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.

Methodology:

-

Cell Seeding: Seed cells (e.g., 6 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[7]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the ganoderic acid derivative or vehicle control (e.g., 0.1% DMSO).[7][15]

-

Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7][15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing cell cycle distribution following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells (e.g., 1.5 x 10⁵) on 6 cm dishes and treat with the desired concentration of this compound for 24-48 hours.[14]

-

Cell Collection: Collect both adherent and floating cells and wash twice with cold phosphate-buffered saline (PBS).[14][16]

-

Fixation: Fix the cells by resuspending the pellet in 70% cold ethanol while vortexing gently. Incubate overnight at 4°C or for at least 1 hour.[14][16]

-

Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.[14][16]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence intensity, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Collection: Treat cells with this compound as desired. Collect all cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[15]

-

Staining: Transfer approximately 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10][15]

-

Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[10][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent through its ability to induce apoptosis, cause G1 cell cycle arrest, and inhibit metastasis. Its action is mediated by the modulation of key signaling pathways, including p53, MAPK, and NF-κB. The compound's selectivity for cancer cells over normal cells further enhances its therapeutic promise.[1] Future research should focus on detailed in vivo efficacy and safety studies, pharmacokinetic profiling, and potential synergistic effects when combined with existing chemotherapeutic drugs to fully elucidate its clinical utility in oncology.

References

- 1. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel activator of pyruvate carboxylase, exhibits potent anti-liver cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

The Biological Activity of Ganoderic Acid T: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid T (GA-T), a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, GA-T is most notably recognized for its potent anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Data on Biological Activity

The biological efficacy of this compound has been quantified in several studies, primarily focusing on its cytotoxic effects against various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| 95-D | Human Lung Carcinoma | MTT Assay | 27.9 µg/mL | [1] |

| HeLa | Human Cervical Cancer | CCK-8 Assay | 13 ± 1.4 µM | [2] |

| HCT-116 | Human Colon Carcinoma | Not Specified | Dose-dependent inhibition | [3] |

| SMMC-7721 | Human Hepatoma | Not Specified | Cytotoxic effects noted | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Biological Activities and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects through the induction of apoptosis (programmed cell death) and inhibition of cancer cell invasion and metastasis.[1][3]

GA-T triggers the intrinsic pathway of apoptosis in cancer cells. This process is initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[3] The increase in Bax expression leads to a disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[3] Notably, the expression of the anti-apoptotic protein Bcl-2 is not significantly altered by GA-T, leading to a decreased Bcl-2/Bax ratio, which further promotes apoptosis.[3]

GA-T has been shown to inhibit the invasion and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[3] This inhibitory effect is mediated through the modulation of the NF-κB signaling pathway.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[3] This leads to a downstream reduction in the expression of NF-κB target genes such as iNOS, MMP-2, and MMP-9.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

a) Materials:

-

Human cancer cell lines (e.g., 95-D, HeLa)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

b) Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0 µM to 100 µM (or higher, depending on the expected potency). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of GA-T. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of GA-T compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the GA-T concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

a) Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

b) Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells and medium only, a group with LPS only, and groups with GA-T and LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite (a stable product of NO) in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production by GA-T can then be calculated.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway provides a strong foundation for its further development. However, to advance GA-T from a promising natural compound to a clinical candidate, further research is warranted.

Future studies should focus on:

-

Expanding the quantitative data: Determining the IC50 values of GA-T against a wider range of cancer cell lines and for various anti-inflammatory markers.

-

In vivo efficacy and safety: Conducting comprehensive animal studies to evaluate the in vivo anti-tumor and anti-inflammatory effects, as well as to establish a detailed safety and pharmacokinetic profile.

-

Target identification and validation: Utilizing advanced molecular biology techniques to precisely identify the direct molecular targets of GA-T within the apoptosis and NF-κB pathways.

-

Synergistic studies: Investigating the potential for synergistic effects when GA-T is used in combination with existing chemotherapeutic agents or anti-inflammatory drugs.

The continued exploration of this compound's biological activities and mechanisms of action holds great promise for the development of novel and effective therapies for cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Metastatic Potential of Ganoderic Acid T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, necessitating the exploration of novel therapeutic agents that can effectively inhibit this complex process. Ganoderic Acid T (GA-T), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate with potent anti-metastatic properties. This technical guide provides a comprehensive overview of the current understanding of GA-T's anti-metastatic effects, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapies.

Introduction

Ganoderma lucidum has been used for centuries in traditional Asian medicine to treat a variety of ailments, including cancer.[1] Modern scientific investigation has identified a class of triterpenoids, known as ganoderic acids, as major bioactive constituents responsible for many of its therapeutic effects.[1] Among these, this compound (GA-T) has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][3] More recently, research has focused on its ability to inhibit cancer cell invasion and metastasis, key processes in the progression of malignant disease.[1][4] This document synthesizes the available preclinical data on the anti-metastatic effects of GA-T, with a focus on its molecular mechanisms and the experimental evidence supporting its potential as a therapeutic agent.

Mechanisms of Anti-Metastatic Action

This compound exerts its anti-metastatic effects through a multi-pronged approach, primarily by modulating key signaling pathways that regulate cell migration, invasion, and the degradation of the extracellular matrix (ECM). The two principal pathways implicated are the NF-κB and p53 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and metastasis. In many cancers, this pathway is constitutively active, promoting the expression of proteins that facilitate invasion and metastasis.

GA-T has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α.[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity.[1] The downstream consequences of NF-κB inhibition by GA-T include the reduced expression of several key pro-metastatic proteins:

-

Matrix Metalloproteinases (MMPs): Specifically, GA-T downregulates the expression of MMP-2 and MMP-9, two gelatinases that are crucial for the degradation of the ECM, a critical step in cancer cell invasion.[1][4]

-

Urokinase-type Plasminogen Activator (uPA): GA-T also decreases the expression of uPA, a serine protease that plays a significant role in ECM degradation and cell migration.[1]

-

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which is associated with tumor progression and metastasis, is also suppressed by GA-T through NF-κB inhibition.[1]

Role of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development and progression. Studies have indicated that p53 is important for the anti-invasive properties of GA-T.[1][5] The presence of functional p53 appears to enhance the inhibitory effects of GA-T on cancer cell migration and adhesion.[5] It is suggested that p53 can modify the GA-T-mediated inhibition of NF-κB translocation and the downregulation of its target genes like uPA and MMPs.[1][5] Furthermore, GA-T has been shown to induce apoptosis in metastatic lung cancer cells through a p53-dependent mitochondrial pathway, involving the upregulation of Bax and the activation of caspase-3.[1][2]

Quantitative Data on the Anti-Metastatic Effects of this compound

The following tables summarize the available quantitative data from preclinical studies investigating the anti-metastatic and cytotoxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| HCT-116 | Human Colon Carcinoma | MTT Assay | 15.7 ± 2.8 μM | 24 hours | [6] |

| HeLa | Human Cervical Cancer | CCK-8 Assay | 13 ± 1.4 μM | 24 hours | [3] |

Table 2: In Vitro Anti-Metastatic Effects of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| HCT-116 | Human Colon Carcinoma | Cell Adhesion Assay | 8.2 μM | 64.07 ± 3.25% of control | [6] |

| HCT-116 | Human Colon Carcinoma | Cell Adhesion Assay | 12.3 μM | 48.02 ± 2.04% of control | [6] |

| 95-D | Human Lung Carcinoma | Wound Healing Assay | 10 - 20 μg/ml | Dose-dependent inhibition of migration | [7] |

| HCT-116 | Human Colon Carcinoma | Cell Aggregation Assay | Dose-dependent | Promoted cell-cell aggregation | [4] |

Table 3: In Vivo Anti-Metastatic Effects of Ganoderic Acid Me (a related compound)

| Animal Model | Cancer Model | Treatment | Dosage | Effect | Reference |

| C57BL/6 mice | Lewis Lung Carcinoma | Intraperitoneal injection | 28 mg/kg | Significant increase in NK cell activity and production of IL-2 and IFN-γ | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-metastatic effects.

Cell Culture

-

Cell Lines: Human colon carcinoma (HCT-116), human metastatic lung cancer (95-D), and Lewis Lung Carcinoma (LLC) cells are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

-

Cell Seeding: Plate cells in a 6-well plate and grow to 90-100% confluency.

-

Creating the Wound: A sterile 200 µL pipette tip is used to create a linear scratch across the center of the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: The cells are then incubated with fresh serum-free or low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The width of the scratch is measured at multiple points, and the rate of wound closure is calculated to determine the effect of GA-T on cell migration.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

-

Chamber Preparation: Transwell inserts (8.0 µm pore size) are coated with Matrigel (a basement membrane matrix) and allowed to solidify in a 37°C incubator.

-

Cell Seeding: Cancer cells are serum-starved for 24 hours, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert. The medium in the upper chamber contains various concentrations of this compound or a vehicle control.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, typically 10% FBS.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of invaded cells is counted in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., MMP-2, MMP-9, NF-κB p65, IκB-α, p53, Bax, Bcl-2, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

In Vivo Lewis Lung Carcinoma (LLC) Model

This animal model is used to evaluate the in vivo anti-metastatic efficacy of this compound.

-

Animal Model: C57BL/6 mice are typically used.

-

Tumor Cell Implantation: LLC cells are injected subcutaneously or intravenously into the mice to establish primary tumors and/or lung metastases.[8][9]

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified duration.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume.

-

Metastasis Assessment: At the end of the study, mice are euthanized, and their lungs are harvested to assess the number and size of metastatic nodules.

-

Histological Analysis: Lung tissues can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of metastatic lesions.

-

Immunohistochemistry: Tumor and lung tissues can be analyzed by immunohistochemistry to assess the expression of relevant biomarkers.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: NF-κB signaling pathway inhibition by this compound.

Caption: p53-mediated anti-metastatic and apoptotic effects of this compound.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 is important for the anti-invasion of this compound in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. academy.miloa.eu [academy.miloa.eu]

- 8. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Ganoderic Acid T

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic Acid T (GA-T), a lanostane triterpenoid derived from the well-known medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological research.[1][2] Triterpenoids from Ganoderma lucidum are recognized for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of tumor cells.[3][4] Preliminary studies have shown that GA-T exerts dose-dependent cytotoxicity against numerous human carcinoma cell lines while exhibiting lower toxicity towards normal, non-malignant cells.[1][2] This selective cytotoxicity, coupled with its ability to suppress tumor growth in vivo, positions GA-T as a promising candidate for further investigation as a chemotherapeutic agent.[1][2][3][5]

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound. It consolidates quantitative data from published studies, details established experimental protocols for assessing its bioactivity, and visualizes the key molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. GA-T has been evaluated against a panel of human cancer cell lines and normal cell lines to determine its efficacy and selectivity.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |

| 95-D | Highly Metastatic Lung Cancer | 27.9 | [2] |

| HeLa | Cervical Cancer | Not specified, but GAT inhibits viability | [6] |

| HCT-116 | Colon Carcinoma | Not specified, but GAT inhibits proliferation | [7] |

Table 2: Comparative Cytotoxicity of this compound

| Cell Line Type | Specific Cell Lines | Effect of GA-T | Citation |

| Human Cancer Cell Lines | 95-D (Lung), SMMC7721 (Liver), KB-A-1 & KB-3-1 (Epidermal), HeLa (Cervical), A375 (Melanoma), Ls174t (Colon) | Exerts significant, dose-dependent cytotoxicity.[1][2][3] | [1][2][3] |

| Normal Human Cell Lines | HLF (Lung), L-02 (Embryonic Liver), HEK293 (Kidney) | Less toxic compared to cancer cell lines.[1][2][3] | [1][2][3] |

Experimental Protocols

Reproducible and standardized protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for key assays used in the evaluation of this compound.

Cell Proliferation and Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of GA-T. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9] Allow the plate to stand overnight in the incubator for complete solubilization.[8]

-

Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[11]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat with various concentrations of this compound and include appropriate controls (untreated cells for low control, cells treated with a lysis buffer for high control).[12]

-

Incubation: Incubate the plate for the desired treatment duration.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

-

LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture to each well.[12]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12] The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Centrifuge the cell suspension to pellet the cells.[10]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

Mechanism of Action and Signaling Pathways

This compound primarily induces cancer cell death through the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1][3][5] This process is characterized by cell cycle arrest at the G1 phase, followed by a cascade of molecular events that culminate in programmed cell death.[1][2]

The key steps in the GA-T-induced apoptotic pathway include:

-

Upregulation of p53 and Bax: Treatment with GA-T leads to a time-dependent increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][3][5]

-

Decreased Bcl-2/Bax Ratio: While Bax expression increases, the level of the anti-apoptotic protein Bcl-2 remains largely unchanged. This results in a decreased Bcl-2/Bax ratio, which is a critical checkpoint for committing a cell to apoptosis.[1][3][5]

-

Mitochondrial Dysfunction: The shift in the Bcl-2 family protein balance leads to a reduction in the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][3][5]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases. Specifically, GA-T stimulates the activity of caspase-3, a key mediator of apoptosis, while not affecting caspase-8, which is typically associated with the extrinsic apoptotic pathway.[1][3][5]

Beyond apoptosis, GA-T has also been shown to inhibit tumor cell invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) through the inhibition of NF-κB activation.[3][7] More recent proteomic analyses suggest GA-T may also downregulate galectin-1, a key molecule in the tumor microenvironment.[13]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the molecular pathway of GA-T-induced apoptosis.

Caption: General experimental workflow for cytotoxicity screening.

Caption: Mitochondrial-mediated apoptosis pathway induced by GA-T.

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound consistently demonstrates its potential as a selective anti-cancer agent. Its ability to induce apoptosis in various cancer cell lines, particularly through the intrinsic mitochondrial pathway, provides a solid foundation for its further development. The compound's favorable toxicity profile against normal cells enhances its therapeutic promise.

Future research should focus on:

-

Broad-Spectrum Screening: Expanding the panel of cancer cell lines to identify the full spectrum of GA-T's activity.

-

In Vivo Efficacy: Conducting more extensive animal studies to evaluate efficacy, pharmacokinetics, and optimal dosing strategies.

-

Combination Therapy: Investigating the synergistic effects of GA-T with existing chemotherapeutic drugs and immunotherapies.[13][14]

-

Mechanism Elucidation: Further exploring its impact on other cellular processes, such as the tumor microenvironment and metastasis, to fully understand its multi-faceted anti-cancer properties.[13]

This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this compound.

References

- 1. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. This compound, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganoderic Acid A Enhances Tumor Suppression Function of Oxaliplatin via Inducing the Cytotoxicity of T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and In-depth Technical History of Ganoderic Acid T

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid T, a highly oxygenated lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological research. First identified in 1986, subsequent studies have elucidated its potent anti-cancer activities, including the induction of apoptosis and inhibition of tumor invasion and metastasis. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of this compound. It includes a detailed summary of its cytotoxic effects on various cancer cell lines, a thorough description of the experimental protocols used in its study, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The initial discovery of this compound was reported in 1986 by Hirotani et al. from the cultured mycelia of Ganoderma lucidum. This seminal work detailed the isolation and structure elucidation of three new lanostane-type triterpenoids: ganoderic acids T, S, and R. The structure of this compound was determined using spectral data and X-ray analysis.

Subsequent research, notably by Tang et al. in 2006, further characterized this compound purified from the methanol extract of G. lucidum mycelia. This study was pivotal in demonstrating its cytotoxic effects against various human carcinoma cell lines and its ability to induce apoptosis through a mitochondria-mediated pathway.[1] Further investigations by Chen et al. in 2010 expanded on its anti-cancer properties, revealing its capacity to inhibit tumor invasion and metastasis both in vitro and in vivo.[2]

Chemical Properties

This compound is classified as a triterpenoid. Its chemical structure and properties have been characterized using various spectroscopic methods.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with its anti-cancer effects being the most extensively studied. It exhibits cytotoxicity against a variety of cancer cell lines, induces cell cycle arrest, and triggers apoptosis. Furthermore, it has been shown to inhibit cancer cell invasion and metastasis.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 95-D | Lung Carcinoma | 27.9 µg/mL | Not Specified | Tang et al., 2006[1] |

| SMMC-7721 | Hepatoma | Not Specified | Not Specified | Tang et al., 2006[1] |

| HCT-116 | Colon Carcinoma | 15.7 ± 2.8 | 24 | Chen et al., 2010[3] |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Tang et al., 2006[1] |

| HeLa | Cervical Cancer | Not Specified | 24 | [4] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This is characterized by a reduction in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[1]

Inhibition of Invasion and Metastasis

In vitro and in vivo studies have demonstrated the ability of this compound to inhibit tumor invasion and metastasis.[2] This is achieved, in part, through the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[2]

Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and invasion.

Mitochondrial Apoptosis Pathway

This compound triggers the mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells.

References

- 1. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academy.miloa.eu [academy.miloa.eu]

- 4. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Ganoderic Acid T: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides an in-depth analysis of the target identification studies of Ganoderic Acid T (GA-T), a prominent lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this natural compound.

Executive Summary

This compound has demonstrated significant anti-tumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines. Recent studies have identified pyruvate carboxylase (PC) as a direct molecular target of GA-T. This guide summarizes the key findings, presents quantitative data on the biological effects of GA-T, details the experimental protocols used for its target identification, and visualizes the involved signaling pathways.

Molecular Target and Mechanism of Action

The primary molecular target of this compound identified to date is pyruvate carboxylase (PC) , a mitochondrial enzyme crucial for anaplerosis, replenishing intermediates in the tricarboxylic acid (TCA) cycle.

Mechanism of Action:

This compound acts as an allosteric activator of pyruvate carboxylase.[1] By binding to PC, GA-T enhances its enzymatic activity, leading to a disruption of the anaplerotic flux into the TCA cycle. This metabolic perturbation results in impaired mitochondrial oxidative phosphorylation (OXPHOS) and the induction of reactive oxygen species (ROS). The subsequent increase in ROS levels activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 95-D | Lung Cancer | 55.8 (as 27.9 µg/ml) | [2] |

| HeLa | Cervical Cancer | Not explicitly stated, but viability decreases with increasing concentration | [3] |

| SMMC-7721 | Liver Cancer | Comparable to 95-D cells | [2] |

Table 2: Effects of this compound on Cell Cycle Distribution in HeLa Cells

| GA-T Concentration (µM) | % of Cells in G1 Phase | Reference |

| 0 | 46.6 | [3] |

| 2.5 | 51.7 | [3] |

| 5.0 | 55.1 | [3] |

| 10.0 | 58.4 | [3] |

Table 3: Induction of Apoptosis and Necrosis by this compound in HeLa Cells (in combination with γ-ray radiation)

| Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) | Reference | |---|---|---| | γ-ray (various doses) | 2.42 - 6.86 | 0.07 - 9.11 |[3] | | GA-T (2.5 µM) + γ-ray (various doses) | 3.38 - 11.8 | 5.63 - 7.89 |[3] |

Table 4: Effect of this compound on Apoptosis-Related Proteins in 95-D Lung Cancer Cells

| Protein | Effect of GA-T Treatment | Reference |

| p53 | Increased expression | [4] |

| Bax | Increased expression | [4] |

| Bcl-2 | No significant change | [4] |

| Bcl-2/Bax ratio | Decreased | [4] |

| Caspase-3 | Activity stimulated | [4] |

| Caspase-8 | No stimulation of activity | [4] |

Key Experimental Protocols for Target Identification

The identification of pyruvate carboxylase as a direct target of this compound was achieved through a combination of advanced experimental techniques.[1] Detailed protocols for these key experiments are provided below.

Biotin Pull-Down Assay (Affinity Purification)

This method is used to isolate binding partners of a small molecule from a complex protein mixture. A biotinylated version of this compound is used as a "bait" to "fish" for its interacting proteins.

Protocol:

-

Probe Preparation: Synthesize a biotinylated this compound probe. This typically involves attaching a biotin molecule to GA-T via a linker arm. A control probe with biotin attached to an inactive analog or at a position that disrupts binding should also be prepared.

-

Immobilization of Bait: Incubate streptavidin-coated magnetic beads with the biotinylated GA-T probe to allow for high-affinity binding. Wash the beads to remove any unbound probe.

-

Cell Lysate Preparation: Prepare a whole-cell lysate from the cancer cells of interest (e.g., HCC cells) using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the immobilized GA-T probe with the cell lysate to allow for the formation of protein-ligand complexes. A parallel incubation with control beads (without the probe or with the control probe) should be performed.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Specific bands that appear in the GA-T pull-down but not in the control can be excised and identified by mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. The principle is that a ligand binding to its target protein increases the protein's thermal stability.[5]

Protocol:

-

Cell Treatment: Treat intact cancer cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3-8 minutes). A thermal cycler is typically used for precise temperature control.

-

Cell Lysis: After heating, lyse the cells using a suitable lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors) and sonication or freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein (pyruvate carboxylase) remaining in the soluble fraction at each temperature is then quantified by Western blotting.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the GA-T-treated samples compared to the control indicates target engagement.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein, human pyruvate carboxylase, from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.

-

Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide) to dock GA-T into the potential binding sites of pyruvate carboxylase. The software will generate multiple possible binding poses and score them based on predicted binding affinity.

-

Analysis of Binding Interactions: Analyze the top-scoring poses to identify the key amino acid residues involved in the interaction with GA-T. This can reveal the nature of the binding (e.g., hydrogen bonds, hydrophobic interactions). Studies have suggested that GA-T binds to a pocket composed of Arg453, Thr457, and Ile459 of PC.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to pyruvate carboxylase in hepatocellular carcinoma (HCC) cells.

References

- 1. This compound, a novel activator of pyruvate carboxylase, exhibits potent anti-liver cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

In Vivo Efficacy of Ganoderic Acid T: A Technical Guide for Researchers

An In-depth Examination of the Anti-Tumor and Anti-Metastatic Properties of a Promising Natural Compound in Animal Models

This technical guide provides a comprehensive overview of the in vivo efficacy of Ganoderic Acid T (GA-T), a lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying molecular mechanisms of GA-T's anti-cancer effects observed in animal models.

Quantitative Efficacy of this compound in Preclinical Models

This compound has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical animal models. The primary models utilized to evaluate its efficacy include the Lewis Lung Carcinoma (LLC) syngeneic model and human tumor xenografts in athymic nude mice.

Anti-Tumor Growth Activity

In a study utilizing the Lewis Lung Carcinoma (LLC) model, administration of this compound resulted in a notable suppression of tumor growth. While specific percentages of tumor growth inhibition are not extensively detailed in publicly available literature, the consistent outcome across multiple studies is a significant reduction in tumor progression compared to control groups.[1]

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Not Specified | Suppression of tumor growth and metastasis | [1][2] |

| Athymic Nude Mice | Human Solid Tumor (95-D Lung Cancer Xenograft) | Not Specified | Suppression of tumor growth | [3][4] |

| Humanized Mice | ES-2 Orthotopic Ovarian Cancer | Not Specified | Potent anti-cancer activity and modulation of the tumor microenvironment | [5][6] |

Table 1: Summary of in vivo anti-tumor efficacy of this compound.

Anti-Metastatic Activity

GA-T has shown promising results in inhibiting cancer metastasis. In the LLC model, treatment with GA-T led to a reduction in lung metastasis.[1] This effect is largely attributed to its ability to down-regulate the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent tumor cell invasion.[1][2]

Experimental Protocols for In Vivo Efficacy Studies

The following sections outline the typical experimental methodologies employed in the assessment of this compound's in vivo efficacy.

Animal Models

-

Syngeneic Models: The Lewis Lung Carcinoma (LLC) model in C57BL/6 mice is a commonly used syngeneic model to study the effects of anti-cancer agents in an immunocompetent setting.[1]

-